molecular formula C22H27N5O2 B2514816 1,6,7-Trimethyl-3-[(2-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione CAS No. 919030-97-0

1,6,7-Trimethyl-3-[(2-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione

Cat. No. B2514816
CAS RN: 919030-97-0
M. Wt: 393.491
InChI Key: ZGWDFKAZNZXYGN-UHFFFAOYSA-N
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Description

The compound "1,6,7-Trimethyl-3-[(2-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione" is a structurally complex molecule that falls within the purine derivative family. Purine derivatives are known for their diverse biological activities and potential therapeutic applications. The compound is likely to have been synthesized as part of efforts to explore new pharmacologically active agents, particularly those that might interact with adenosine receptors, given the interest in purine-based structures in this context.

Synthesis Analysis

The synthesis of purine derivatives often involves the strategic functionalization of the purine core. For instance, the synthesis of 6-(substituted-imidazol-1-yl)purines involves the treatment of dichloropurine with imidazole and subsequent reactions to introduce various substituents at the C6 position . Similarly, the synthesis of 1,3,8-trisubstituted purine-2,6-diones includes cyclization of carboxamide intermediates, with hexamethyldisilazane being a key reagent for achieving higher yields and easier purification . These methods reflect the general strategies that might be employed in the synthesis of the compound , which includes multiple substituents at various positions on the purine core.

Molecular Structure Analysis

The molecular structure of purine derivatives can significantly influence their biological activity. X-ray crystallography of similar compounds has revealed that the purine and appended azolyl rings can adopt coplanar or twisted conformations, which can affect the shielding of the N7 atom on the purine ring . The degree of coplanarity or twist in the structure of "1,6,7-Trimethyl-3-[(2-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione" would be an important factor in its interaction with biological targets.

Chemical Reactions Analysis

The reactivity of purine derivatives is often explored in the context of their potential as pharmaceutical agents. For example, the introduction of imidazole at the C6 position of purine nucleosides via modified Appel reactions and subsequent solvolysis of the glycosyl linkage is a key reaction in the synthesis of 6-(imidazol-1-yl)purines . The chemical reactions involved in the synthesis and further functionalization of the compound would be critical to understanding its chemical behavior and potential as a lead compound in drug discovery.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of various substituents can enhance the hydrophilicity of the molecules, as seen in the structure-activity relationship studies of imidazo[2,1-f]purinones, which aimed to improve both potency and hydrophilicity . The specific physical and chemical properties of "1,6,7-Trimethyl-3-[(2-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione" would be determined by its unique combination of functional groups and their positions on the purine core.

Scientific Research Applications

Synthesis and Chemical Properties

Mesoionic Purinone Analogs :The synthesis of mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, which are analogs of purine-2,8-dione, has been explored for their unique chemical properties. These compounds predominantly exist in the C3-H tautomeric form and undergo hydrolytic ring-opening reactions, indicating their potential for further chemical modifications and applications in various research fields (Coburn & Taylor, 1982).

4-Alkyl- or 4-Phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones Synthesis :The study presents the intramolecular alkylation approach to obtain new 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, showcasing a methodological advancement in the synthesis of complex purine derivatives (Simo, Rybár, & Alföldi, 1998).

Biological Evaluation and Potential Applications

Antidepressant and Anxiolytic Potential :Research into 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has shown potential antidepressant and anxiolytic effects, with some compounds behaving as promising candidates in preliminary pharmacological studies. This indicates their significance in the development of new therapeutic agents (Zagórska et al., 2016).

A3 Adenosine Receptor Antagonists :New derivatives of pyrrolo[2,1-f]purine-2,4-dione and imidazo[2,1-f]purine-2,4-dione have been identified as potent and selective antagonists of the A3 adenosine receptors. This discovery is crucial for the development of drugs targeting diseases mediated by these receptors, highlighting the therapeutic potential of these compounds (Baraldi et al., 2005).

properties

IUPAC Name

6-butan-2-yl-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c1-7-14(3)26-15(4)16(5)27-18-19(23-21(26)27)24(6)22(29)25(20(18)28)12-17-11-9-8-10-13(17)2/h8-11,14H,7,12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWDFKAZNZXYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=CC=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6,7-Trimethyl-3-[(2-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione

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